Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

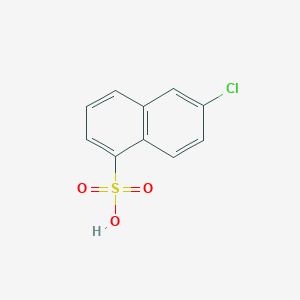

“Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22000 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, water-soluble photocrosslinkable cellulose derivatives were prepared by introducing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and cationic (3-carboxypropyl) trimethylammonium chloride via activation with CDI .

Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Applications De Recherche Scientifique

Antibacterial Activity

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate has been explored for its potential in creating compounds with antibacterial properties. In a study by Čačić et al. (2009), derivatives of this compound were synthesized and indicated for future testing for their antibacterial activity against various bacteria (Čačić et al., 2009). Behrami and Dobroshi (2019) also synthesized new derivatives and evaluated their antibacterial effectiveness, particularly against Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Anticancer Activity

A study by Venkateswararao et al. (2014) reported the synthesis of bis-chromenone derivatives for anti-proliferative activity against human cancer cells. Specific derivatives showed micromolar level in vitro anti-proliferative activity (Venkateswararao et al., 2014).

Synthesis of Novel Compounds

Mottaghinejad and Alibakhshi (2018) synthesized novel triazole derivatives based on 4-methyl-chromene-2-one, which is closely related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. The research focused on the creation of new compounds for diverse applications (Mottaghinejad & Alibakhshi, 2018).

Antimicrobial Activity

Al-Rifai et al. (2011) synthesized new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and evaluated their antimicrobial activity. Several of these compounds exhibited significant inhibitory activity against tested bacterial strains (Al-Rifai et al., 2011).

Antioxidant Properties

Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. Their research showed that some derivatives expressed notable scavenger activity (Stanchev et al., 2009).

Acetylcholinesterase Inhibition

Anand and Singh (2013) focused on synthesizing carbamate derivatives of coumarin for their potential as acetylcholinesterase inhibitors and anti-amnestic agents. The study showed promising results for these derivatives in inhibiting acetylcholinesterase, which is significant in Alzheimer's disease research (Anand & Singh, 2013).

Novel Synthesis Approaches

Neo, Castellano, and Marcos (2016) described a novel synthesis approach using methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate, closely related to the target compound. This approach allowed the creation of 4-aminoacyl-coumarin enamines in a highly efficient process (Neo, Castellano, & Marcos, 2016).

Propriétés

IUPAC Name |

methyl N-(4-methyl-2-oxochromen-7-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMFGXJXANDTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344496 |

Source

|

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate | |

CAS RN |

114415-25-7 |

Source

|

| Record name | Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)